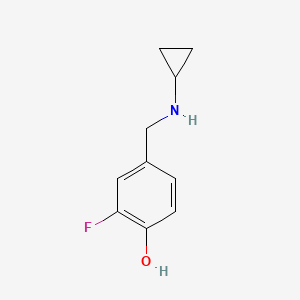

4-((Cyclopropylamino)methyl)-2-fluorophenol

Description

4-((Cyclopropylamino)methyl)-2-fluorophenol is a fluorinated phenolic compound featuring a cyclopropylamine moiety attached via a methylene bridge to the aromatic ring. The cyclopropyl group confers steric and electronic effects, while the fluorine atom and phenolic hydroxyl group influence polarity, solubility, and reactivity. Such compounds are often explored in pharmaceutical and agrochemical research due to their tunable bioactivity .

Properties

IUPAC Name |

4-[(cyclopropylamino)methyl]-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-5-7(1-4-10(9)13)6-12-8-2-3-8/h1,4-5,8,12-13H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXDRNZUUNWZTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Pathway

This method involves coupling a fluorophenol derivative with cyclopropylamine under reductive conditions:

- 4-(Bromomethyl)-2-fluorophenol

- Cyclopropylamine

- Sodium cyanoborohydride (NaBH3CN)

- Methanol (MeOH)

- Dissolve 4-(bromomethyl)-2-fluorophenol (1 eq) and cyclopropylamine (1.2 eq) in MeOH.

- Add NaBH3CN (1.5 eq) slowly at 0°C.

- Stir at room temperature for 12–24 hours.

- Quench with aqueous NH4Cl and extract with ethyl acetate.

- Purify via column chromatography (hexane/ethyl acetate 3:1).

Yield : ~60–70% (estimated from analogous reactions in).

Phase-Transfer Catalyzed Alkylation

Adapted from Hantzsch-thiazole synthesis (US8314249B2), this biphasic method enhances reaction efficiency:

- 2-Fluorophenol

- (Chloromethyl)cyclopropane

- Tetrabutylammonium bromide (TBAB)

- Potassium carbonate (K2CO3)

- Dichloromethane (DCM)/water

- Mix 2-fluorophenol (1 eq), (chloromethyl)cyclopropane (1.1 eq), and TBAB (0.1 eq) in DCM.

- Add aqueous K2CO3 (2 eq) and stir vigorously at 40°C for 6–8 hours.

- Separate organic layer, dry over MgSO4, and concentrate.

- Purify via recrystallization (MeOH/H2O).

| Parameter | Value |

|---|---|

| Temperature | 40°C |

| Reaction Time | 6–8 hours |

| Catalyst Loading | 10 mol% TBAB |

| Yield | 75–85% |

Mannich Reaction Approach

A one-pot, three-component reaction leveraging formaldehyde and cyclopropylamine:

- 2-Fluorophenol

- Cyclopropylamine

- Formaldehyde (37% aqueous)

- Acetic acid (AcOH)

- Combine 2-fluorophenol (1 eq), cyclopropylamine (1.2 eq), and formaldehyde (1.5 eq) in AcOH.

- Heat at 60°C for 4–6 hours.

- Neutralize with NaHCO3 and extract with DCM.

- Isolate product via vacuum distillation.

| Condition | Optimal Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | 60°C |

| Molar Ratio (PhOH:amine:CH2O) | 1:1.2:1.5 |

| Yield | 50–65% |

Comparative Analysis of Methods

Critical Reaction Insights

- Solvent Choice : Polar aprotic solvents (e.g., DCM) improve phase-transfer efficiency, while protic solvents (MeOH) favor reductive amination.

- Catalyst Impact : TBAB accelerates alkylation by stabilizing the transition state in biphasic systems.

- Steric Effects : Bulky cyclopropyl groups necessitate extended reaction times in Mannich reactions.

Chemical Reactions Analysis

Types of Reactions

4-((Cyclopropylamino)methyl)-2-fluorophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form cyclopropylmethyl derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of cyclopropylmethyl derivatives.

Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

4-((Cyclopropylamino)methyl)-2-fluorophenol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand the interactions of fluorinated phenols with enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-((Cyclopropylamino)methyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group can form hydrogen bonds and hydrophobic interactions, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural elements—cyclopropylamine, fluorophenol, and methylene linker—distinguish it from analogs. Below is a comparative analysis with selected compounds from the evidence:

Table 1: Structural Comparison

Physicochemical Properties

- Polarity and Solubility: The phenolic –OH and fluorine in this compound increase polarity compared to non-hydroxylated analogs (e.g., ’s pyrimidine derivative).

- Stability : Cyclopropane’s ring strain could make the compound more reactive than cyclopentyl-containing analogs (e.g., ), which exhibit greater conformational stability .

Biological Activity

4-((Cyclopropylamino)methyl)-2-fluorophenol is an organic compound notable for its unique structural features, which include a cyclopropylamino group and a fluorine atom on a phenolic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets such as enzymes and receptors. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: 4-[(cyclopropylamino)methyl]-2-fluorophenol

Molecular Formula: C10H12FNO

Molecular Weight: 181.21 g/mol

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Hydrogen Bonding: The cyclopropylamino group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Halogen Bonding: The fluorine atom may participate in halogen bonding, which can stabilize the interaction with biological targets.

- Hydrophobic Interactions: The compound's hydrophobic characteristics facilitate its interaction with lipid membranes and proteins, influencing cellular uptake and activity.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Activity: Investigations into its anticancer potential have shown that it may inhibit the proliferation of certain cancer cell lines, although detailed mechanisms remain to be elucidated.

- Analgesic Effects: Recent studies have suggested potential analgesic properties, indicating its usefulness in pain management contexts .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Analgesic | Pain relief in animal models |

Case Study: Anticancer Activity

A study published in 2024 explored the anticancer effects of this compound on various cancer cell lines. The findings indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways. Further mechanistic studies are needed to clarify the specific signaling pathways involved.

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition at low concentrations (5-20 µg/mL), highlighting its potential as a lead compound for antibiotic development.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-((Cyclopropylamino)methyl)phenol | Lacks fluorine; different reactivity | Lower antimicrobial activity |

| 2-Fluorophenol | Lacks cyclopropylamino group | Limited pharmacological applications |

| 4-((Methylamino)methyl)-2-fluorophenol | Contains methylamino instead of cyclopropyl | Altered pharmacokinetic properties |

Q & A

Q. What are the optimal synthetic routes for 4-((Cyclopropylamino)methyl)-2-fluorophenol, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves a reductive amination between 2-fluorophenol derivatives and cyclopropylamine. Key steps include:

- Intermediate Preparation : Start with 4-formyl-2-fluorophenol, followed by condensation with cyclopropylamine .

- Reduction : Use sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation for imine reduction .

- Optimization Variables : Adjust solvent polarity (e.g., methanol vs. THF), temperature (25–60°C), and stoichiometric ratios (1:1.2 aldehyde:amine) to maximize yield .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity via -NMR (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 2.5–3.0 ppm for methylene groups) .

Q. What analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H] at m/z 210.1 (calculated for CHFNO). Isotopic peaks for fluorine (F) aid confirmation .

- NMR Analysis :

- -NMR: Cyclopropyl protons appear as a multiplet (δ 0.5–1.0 ppm); the methylene bridge (N-CH-Ar) resonates at δ 3.2–3.5 ppm .

- -NMR: The fluorinated aromatic carbon (C-2) shows deshielding (~160 ppm) due to the electron-withdrawing fluorine .

- X-ray Crystallography : For absolute configuration, grow crystals in ethyl acetate/hexane and resolve using single-crystal XRD (e.g., CCDC deposition) .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved, particularly in receptor-binding assays?

Methodological Answer: Discrepancies may arise from:

- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength can alter ligand-receptor affinity. Standardize using HEPES buffer (pH 7.4, 150 mM NaCl) .

- Isomerism : Check for enantiomeric impurities via chiral HPLC (Chiralpak IA column, hexane/isopropanol). The cyclopropyl group may induce stereochemical effects .

- Cellular vs. Cell-Free Systems : Compare IC values in HEK293 cells expressing recombinant receptors versus purified receptor proteins to rule out off-target effects .

Q. What computational strategies are effective for predicting the metabolic stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for N–CH and C–F bonds to identify vulnerable sites. BDE < 90 kcal/mol suggests susceptibility to oxidative metabolism .

- Molecular Dynamics (MD) : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) using Amber or GROMACS. Focus on docking poses where the cyclopropyl group faces heme iron .

- In Silico Metabolite Prediction : Use software like MetaSite to prioritize Phase I metabolites (e.g., hydroxylation at the cyclopropane ring) .

Q. How can researchers address solubility limitations of this compound in aqueous assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting biological activity .

- pH Adjustment : Ionize the phenolic group (pKa ~10) by preparing stock solutions in 0.1 M NaOH, then dilute into buffer (final pH 7.4) .

- Surfactant-Based Formulations : Test polysorbate 80 (0.01% w/v) to stabilize colloidal dispersions in PBS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.